

# Molecular weight of 5-Bromopyridine-2,3-dicarboxylic acid

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## Compound of Interest

**Compound Name:** 5-Bromopyridine-2,3-dicarboxylic acid

**Cat. No.:** B1283097

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An In-depth Technical Guide to **5-Bromopyridine-2,3-dicarboxylic acid**: Properties, Synthesis, and Applications in Modern Research

## Abstract

**5-Bromopyridine-2,3-dicarboxylic acid** is a strategically functionalized heterocyclic compound of significant interest to the scientific research and development community. Its unique architecture, featuring a pyridine core, a bromine atom, and two carboxylic acid moieties, makes it a versatile building block in medicinal chemistry, materials science, and organic synthesis. The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, while the adjacent carboxylic acids offer multiple avenues for derivatization. This guide provides a comprehensive overview of the compound's core properties, discusses its chemical reactivity and synthetic pathways, and explores its applications, particularly in the realm of drug discovery. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.

## Core Chemical Identity and Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. This section details the essential chemical and physical data for **5-Bromopyridine-2,3-dicarboxylic acid**.

## Nomenclature and Chemical Identifiers

- Systematic IUPAC Name: 5-bromo-2,3-pyridinedicarboxylic acid
- CAS Number: 98555-51-2[\[1\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>BrNO<sub>4</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Synonyms: **5-Bromopyridine-2,3-dicarboxylic acid**[\[2\]](#)

## Physicochemical Data

The intrinsic properties of **5-Bromopyridine-2,3-dicarboxylic acid** dictate its behavior in various chemical environments and are summarized below.

Property	Value	Source(s)
Molecular Weight	246.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	165 °C	<a href="#">[1]</a>
Density	1.985 g/cm <sup>3</sup>	<a href="#">[1]</a>
InChI Key	WDDREAGLVSBXOG- UHFFFAOYSA-N	<a href="#">[4]</a>
SMILES	O=C(O)c1cc(Br)cnc1C(=O)O	<a href="#">[4]</a>

## Molecular Structure

The compound's structure is defined by a pyridine ring substituted at the 5-position with a bromine atom and at the 2- and 3-positions with carboxylic acid groups. This specific arrangement of functional groups is key to its chemical utility.

Caption: Molecular structure of **5-Bromopyridine-2,3-dicarboxylic acid**.

## Synthesis and Chemical Reactivity

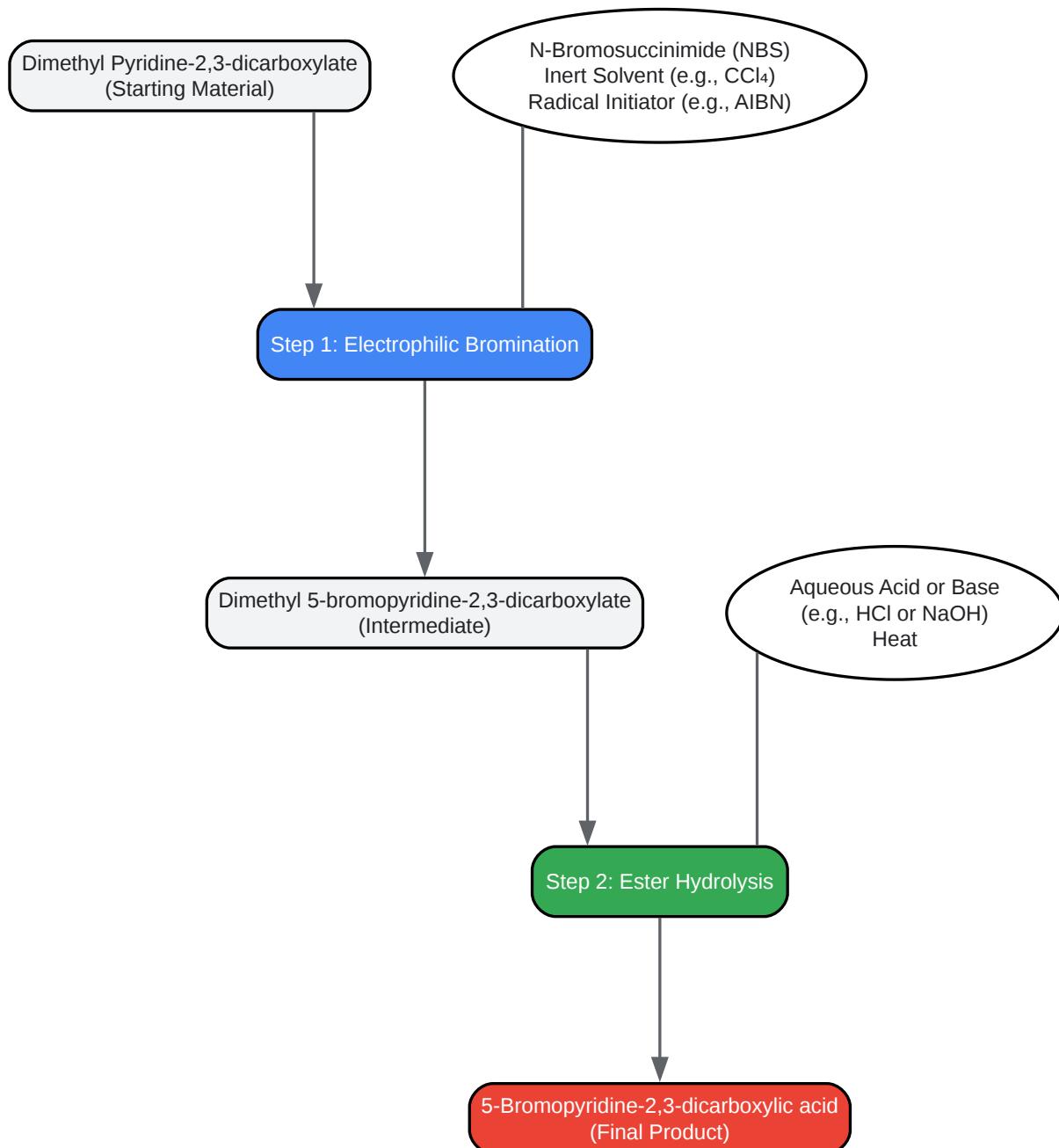
The utility of **5-Bromopyridine-2,3-dicarboxylic acid** as a building block is rooted in its synthesis and the predictable reactivity of its functional groups.

## Rationale for Synthetic Strategy

The synthesis of polysubstituted pyridine derivatives often involves a multi-step process. A common strategy is to begin with a pre-functionalized pyridine ring and introduce the desired substituents sequentially. For **5-Bromopyridine-2,3-dicarboxylic acid**, a logical approach would involve the bromination of a pyridine-2,3-dicarboxylate precursor, followed by hydrolysis of the ester groups. The choice of a brominating agent, such as N-bromosuccinimide (NBS), allows for selective bromination at the electron-rich 5-position of the pyridine ring.<sup>[5]</sup>

## Representative Synthetic Workflow

While multiple synthetic routes exist, a common laboratory-scale synthesis can be conceptualized as a two-step process starting from a commercially available precursor.

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Caption: A representative workflow for the synthesis of the target compound.

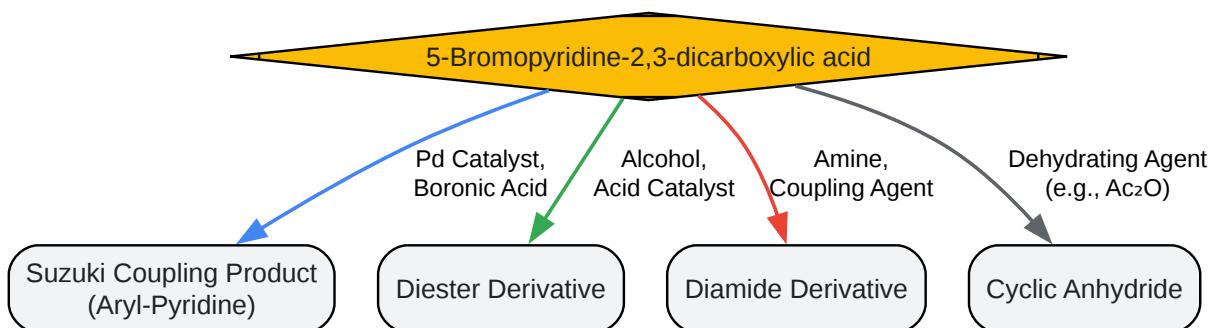
### Experimental Protocol:

- **Bromination:** Dimethyl pyridine-2,3-dicarboxylate is dissolved in a suitable inert solvent (e.g., carbon tetrachloride). N-bromosuccinimide (NBS) is added as the brominating agent. The reaction is initiated, often with a radical initiator like AIBN, and heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated to yield the crude intermediate, dimethyl 5-bromopyridine-2,3-dicarboxylate.
- **Hydrolysis:** The crude intermediate is subjected to hydrolysis using either an aqueous acid (like HCl) or base (like NaOH) with heating.<sup>[5]</sup> This step converts the two methyl ester groups into carboxylic acids. After the reaction is complete, the pH is adjusted to an acidic value (typically pH 2-3) to precipitate the dicarboxylic acid product. The solid is then collected by filtration, washed with cold water, and dried to afford pure **5-Bromopyridine-2,3-dicarboxylic acid**.

## Chemical Reactivity Profile

The compound's value stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

- **Bromo Group (C5-Position):** The bromine atom is a key reactive site, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.<sup>[5]</sup> This allows for the facile formation of carbon-carbon bonds, enabling the connection of the pyridine core to other aromatic or aliphatic fragments. This is a cornerstone of modern drug discovery for building molecular complexity.<sup>[6]</sup>
- **Carboxylic Acid Groups (C2, C3-Positions):** These groups are amenable to a wide range of transformations.<sup>[5]</sup> They can be converted to esters, amides, or acid chlorides. The di-acid functionality also allows for the formation of cyclic structures, such as anhydrides or imides. Furthermore, the carboxylic acids can be reduced to alcohols. This versatility is crucial for modifying solubility, creating linker chemistries, or engaging in hydrogen bonding with biological targets.



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Caption: Key reaction pathways for derivatizing the core molecule.

## Applications in Research and Development

The unique combination of a pyridine scaffold and versatile functional groups makes this compound a valuable tool in several scientific disciplines.

## Heterocyclic Building Block in Organic Synthesis

**5-Bromopyridine-2,3-dicarboxylic acid** is a prime example of a heterocyclic building block. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals. This compound provides a pre-functionalized scaffold that chemists can elaborate upon to create large libraries of novel molecules for screening and development.

## Medicinal Chemistry and Drug Discovery

The pyridine motif is a common feature in many approved drugs. This compound serves as an excellent starting point for synthesizing new chemical entities (NCEs).

- **Scaffold for Lead Optimization:** The ability to perform cross-coupling at the bromine position and derivatize the carboxylic acids allows for systematic structure-activity relationship (SAR) studies. By modifying these positions, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.
- **Prodrug Strategies:** The carboxylic acid groups are ideal handles for creating prodrugs, which can improve a drug candidate's solubility, permeability, or targeting.<sup>[7]</sup> Ester or amide

prodrugs can be designed to be cleaved by enzymes in the body, releasing the active parent drug at the desired site of action.[7]

- Metabolic Stability: In drug design, deuterium-labeled analogues are sometimes used to investigate and improve metabolic stability.[8] While this specific compound is not deuterated, its role as a synthetic intermediate allows for the incorporation of isotopes in subsequent steps, aiding in the development of more robust drug candidates.[8]

## Materials Science and Other Applications

- Corrosion Inhibition: The compound has been identified as a corrosion inhibitor.[4] Its ability to adsorb onto metal surfaces, likely via the nitrogen and oxygen atoms, can protect the metal from corrosive environments.[4]
- Ligand for Coordination Chemistry: The dicarboxylic acid functionality makes it a potential ligand for creating metal-organic frameworks (MOFs) or other coordination complexes. The nitrogen atom of the pyridine ring can also participate in metal coordination.

## Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

## Hazard Identification

The compound is classified with several hazards that require appropriate precautions.

Hazard Class	GHS Code	Description	Source
Acute Toxicity (Oral)	H302	Harmful if swallowed	
Skin Irritation	H315	Causes skin irritation	
Eye Irritation	H319	Causes serious eye irritation	
Specific Target Organ Toxicity	H335	May cause respiratory irritation	

## Recommended Handling Protocols

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9][10] Eyewash stations and safety showers should be readily accessible.[10]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]
  - Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[9][10]
  - Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a full-face respirator with an appropriate filter.[9]
- General Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust. Wash hands thoroughly after handling.[11]

## Storage and Stability

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

## Conclusion

**5-Bromopyridine-2,3-dicarboxylic acid** is more than a simple chemical; it is a highly enabling tool for scientific innovation. With a well-defined molecular weight of 246.01 g/mol and a trifecta of reactive functional groups, it provides a robust platform for constructing complex molecular architectures. Its proven utility as a synthetic intermediate in medicinal chemistry and its potential in materials science underscore its importance. For researchers and drug development professionals, this compound offers a reliable and versatile scaffold for creating next-generation therapeutics and advanced materials. Adherence to strict safety protocols is essential to harness its full potential responsibly.

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